methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate
Overview
Description
“Methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate” is a chemical compound with the CAS Number: 63016-87-5. It has a molecular weight of 222.2 and its IUPAC name is methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate . It is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O4/c1-16-10(14)7-4-2-3-5-8(7)12-9(13)6-11-15/h2-5H,6H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Selective 2'-benzoylation in Nucleic Acid Synthesis
Methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate has been employed in the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, facilitating a new method for the solid-phase synthesis of RNA and DNA-RNA mixtures. This process enables the preparation of base-protected ribonucleosides by selective benzoylation, significantly advancing oligoribonucleotide synthesis on silica gel solid support and improving RNA deprotection and isolation methods (Kempe et al., 1982).
Efficient Reagent for N-phthaloylation
The compound serves as a novel and efficient reagent for N-phthaloylation of amino acids and amino acid derivatives, offering a simple, racemization-free procedure that yields excellent results with alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters (Casimir et al., 2002).
Diorganotin(IV) Complexes Synthesis
It is utilized in synthesizing diorganotin(IV) complexes with polyaromatic azo-azomethine ligands, derived from reactions involving ortho-aminophenol and leading to compounds with significant potential in materials chemistry due to their unique molecular structures and coordination chemistry (Basu et al., 2012).
Photopolymerization Initiator
A new alkoxyamine compound derived from methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate, bearing a chromophore group directly linked to the aminoxyl function, has been proposed as a photoiniferter for nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals, facilitating the polymerization process (Guillaneuf et al., 2010).
properties
IUPAC Name |
methyl 2-[[(2E)-2-hydroxyiminoacetyl]amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(14)7-4-2-3-5-8(7)12-9(13)6-11-15/h2-6,15H,1H3,(H,12,13)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVYRCRPJGELDP-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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